molecular formula C11H7N3O2 B8345030 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

Cat. No. B8345030
M. Wt: 213.19 g/mol
InChI Key: YHWYAYUXXFBESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741912B2

Procedure details

600 mg [2.82 mMols] of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde was dissolved in 5.0 mL of DMSO/2.0 mL of water and stirred with 210 mg [1.75 mMols] of sodium dihydrogen phosphate, reducing the temperature as cold as possible so as not to effect crystallization. 532 mg sodium chlorite [5.88 mMols] in 4.0 mL of water was slowly added dropwise to this stirring solution. Solution was allowed to warm to ambient temperature and diluted with water to effect precipitation. The fine flocculent material was centrifuged down and washed with water and re-centrifuged. The oily pellet was transferred to a RB with acetonitrile and the solvents were removed under reduced pressure. The residue was stirred with a mixture of MTBE/acetonitrile (4:1) overnight and the powder isolated in the morning via suction filtration, washed with the same mixture and air dried. The material, (yield 64.6%) a beige powder, was utilized without further purification. LC/MS m+1 230/m−1 228.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
532 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64.6%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[C:12]([CH:15]=[O:16])[O:13][CH:14]=2)=[N:3][CH:2]=1.P([O-])(O)(O)=[O:18].[Na+].Cl([O-])=O.[Na+]>CS(C)=O.O>[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[C:12]([C:15]([OH:18])=[O:16])[O:13][CH:14]=2)=[N:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=C(OC2)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Three
Name
Quantity
532 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred with a mixture of MTBE/acetonitrile (4:1) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
precipitation
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the powder isolated in the morning via suction filtration
WASH
Type
WASH
Details
washed with the same mixture and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=C(OC2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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